Navitoclax

Catalog No.
S548180
CAS No.
923564-51-6
M.F
C47H55ClF3N5O6S3
M. Wt
974.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Navitoclax

CAS Number

923564-51-6

Product Name

Navitoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Molecular Formula

C47H55ClF3N5O6S3

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N

SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 263, ABT-263, ABT263, navitoclax

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Description

The exact mass of the compound Navitoclax is 973.29551 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Navitoclax is a small molecule inhibitor that targets a protein called BCL-2. BCL-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting BCL-2, Navitoclax can trigger apoptosis in cancer cells, making it a potential therapeutic agent. Here's a closer look at its applications in scientific research:

Anti-Cancer Properties

One of the most widely explored areas of Navitoclax research is its potential for cancer treatment. BCL-2 overexpression is observed in many cancers, allowing cancer cells to evade apoptosis and survive []. Navitoclax's ability to inhibit BCL-2 has shown promise in pre-clinical studies, inducing cell death in various cancer cell lines [, ].

Combination Therapy:

Research suggests that Navitoclax might be more effective when combined with other therapies. For instance, studies have shown that Navitoclax combined with chemotherapy or other targeted therapies can lead to synergistic cell death effects in cancer cells [].

Navitoclax, previously known as ABT-263, is an experimental orally active anti-cancer drug that functions primarily as a B-cell lymphoma 2 (Bcl-2) family protein inhibitor. It targets several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w, which play crucial roles in regulating apoptosis, the process of programmed cell death. By inhibiting these proteins, Navitoclax promotes apoptosis in cancer cells that often evade cell death due to the overexpression of Bcl-2 family members .

The chemical structure of Navitoclax is complex, with a molecular formula of C₄₇H₅₅ClF₃N₅O₆S₃, and it has a molecular weight of approximately 974.613 g/mol . Its design aims to enhance bioavailability and therapeutic efficacy compared to its predecessor, ABT-737, which faced challenges related to poor pharmacokinetics and bioavailability .

  • Navitoclax belongs to a class of drugs called BH3 mimetics. These molecules mimic the action of natural proteins called BH3 domains, which trigger apoptosis [].
  • Bcl-2 proteins are another group of proteins that regulate apoptosis. In healthy cells, the balance between BH3 proteins and Bcl-2 proteins determines cell survival. Cancer cells often overexpress Bcl-2 proteins, promoting their survival [].
  • Navitoclax binds to Bcl-2 proteins, preventing them from inhibiting apoptosis. This allows BH3 proteins to initiate cell death in cancer cells [].
  • As an investigational drug, the safety profile of Navitoclax is still under investigation. Clinical trials are designed to assess potential side effects and safety concerns [].
  • Studies suggest that Navitoclax may cause thrombocytopenia (low blood platelet count) as a side effect [].

Please note:

  • The information provided is based on publicly available scientific research and does not constitute medical advice.
  • Navitoclax is an investigational drug and is not yet approved for any medical use.

Navitoclax operates through a mechanism involving the binding to the BH3 binding groove of Bcl-2 proteins. This binding displaces pro-apoptotic proteins such as Bim, leading to the release of cytochrome c from mitochondria and triggering the apoptotic cascade . The compound's ability to induce apoptosis is particularly pronounced during mitotic arrest, where it significantly enhances cell death in combination with other chemotherapeutic agents like paclitaxel .

Navitoclax has demonstrated potent anti-cancer activity across various types of malignancies. It has been particularly effective against small cell lung cancer and acute lymphocytic leukemia when used alone or in combination with other therapies . The drug's mechanism involves not only inducing apoptosis but also acting as a senolytic agent, selectively eliminating senescent cells without affecting non-senescent counterparts .

Clinical studies have shown that Navitoclax can enhance the effects of chemotherapy by overcoming resistance mechanisms in cancer cells. For instance, its combination with irradiation has been shown to synergistically increase apoptosis rates in head and neck squamous cell carcinoma .

The synthesis of Navitoclax involves several steps that modify the structure of ABT-737 to improve its pharmacological properties. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:

  • Modification of Core Structure: Altering the core components to optimize binding affinity to Bcl-2 family proteins.
  • Functional Group Introduction: Adding functional groups that enhance solubility and bioavailability.
  • Purification: Utilizing chromatographic techniques to isolate the final product from reaction by-products.

These modifications aim to maximize the drug's potency while minimizing adverse effects such as thrombocytopenia caused by Bcl-xL inhibition .

Navitoclax is primarily investigated for its applications in oncology. Its potential uses include:

  • Treatment of small cell lung cancer.
  • Management of acute lymphocytic leukemia.
  • Combination therapy for solid tumors alongside other chemotherapeutic agents.
  • Exploration as a senolytic agent for age-related conditions and diseases like Alzheimer's disease .

Clinical trials are ongoing to evaluate its efficacy and safety profiles across different cancer types and treatment regimens.

Interaction studies have highlighted Navitoclax's ability to enhance the efficacy of other treatments. For example:

  • Combination with Chemotherapy: It has been shown to potentiate the effects of microtubule-targeting agents like paclitaxel during mitotic arrest .
  • Synergy with Irradiation: Studies indicate a strong synergistic effect when combined with radiation therapy in head and neck cancers, leading to increased apoptosis rates compared to either treatment alone .
  • Potential Drug Interactions: Caution is advised when co-administering Navitoclax with drugs that may increase the risk of methemoglobinemia .

Navitoclax shares similarities with other compounds targeting the Bcl-2 family but is unique due to its specific binding profile and dual inhibition capabilities.

CompoundMechanism of ActionUnique Features
VenetoclaxSelective inhibitor of Bcl-2Primarily targets Bcl-2; less effective against Bcl-xL
ObatoclaxInhibits multiple Bcl-2 family membersLess selective; broader action but more side effects
ABT-737Inhibitor of Bcl-2 and Bcl-xLPoor bioavailability; less effective than Navitoclax
AT-101Dual inhibitor of Bcl-2 and Mcl-1Less potent than Navitoclax; broader target range

Navitoclax stands out for its ability to inhibit both Bcl-xL and Mcl-1 effectively while promoting significant apoptotic responses in resistant cancer types .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

9.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

973.2955102 g/mol

Monoisotopic Mass

973.2955102 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XKJ5VVK2WD

Drug Indication

Treatment of myelofibrosis

Pharmacology

Navitoclax is an orally active, synthetic small molecule and an antagonist of a subset of the B-cell leukemia 2 (Bcl-2) family of proteins with potential antineoplastic activity. Navitoclax selectively binds to apoptosis suppressor proteins Bcl-2, Bcl-XL, and Bcl-w, which are frequently overexpressed in a wide variety of cancers, including those of the lymph, breast, lung, prostate, and colon, and are linked to tumor drug resistance. Inhibition of these apoptosis suppressors prevents their binding to the apoptotic effectors Bax and Bak proteins, thereby triggering apoptotic processes in cells overexpressing Bcl-2, Bcl-XL, and Bcl-w. This eventually reduces tumor cell proliferation.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Apoptosis
BCL2L [HSA:598 599 4170 597] [KO:K04570 K02163 K02539 K02162]

Other CAS

923564-51-6

Wikipedia

Navitoclax

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Gandhi L, Camidge DR, Ribeiro de Oliveira M, Bonomi P, Gandara D, Khaira D, Hann CL, McKeegan EM, Litvinovich E, Hemken PM, Dive C, Enschede SH, Nolan C, Chiu YL, Busman T, Xiong H, Krivoshik AP, Humerickhouse R, Shapiro GI, Rudin CM (March 2011). "Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors". Journal of Clinical Oncology. 29 (7): 909–16. doi:10.1200/JCO.2010.31.6208. PMC 4668282. PMID 21282543.

Leverson JD, Phillips DC, Mitten MJ, Boghaert ER, Diaz D, Tahir SK, et al. (March 2015). "Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy". Science Translational Medicine. 7 (279): 279ra40. doi:10.1126/scitranslmed.aaa4642. PMID 25787766.

Chen, J.; Jin, S.; Abraham, V.; Huang, X.; Liu, B.; Mitten, M. J.; Nimmer, P.; Lin, X.; Smith, M.; Shen, Y.; Shoemaker, A. R.; Tahir, S. K.; Zhang, H.; Ackler, S. L.; Rosenberg, S. H.; Maecker, H.; Sampath, D.; Leverson, J. D.; Tse, C.; Elmore, S. W. (2011). "The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo". Molecular Cancer Therapeutics. Mol Cancer Ther. 2011 Dec;10(12):2340-9. doi: 10.1158/1535-7163.MCT-11-0415. Epub 2011 Sep 13. 10 (12): 2340–9. doi:10.1158/1535-7163.MCT-11-0415. PMID 21914853.

Zhu Y, Tchkonia T, Fuhrmann-Stroissnigg H, Dai HM, Ling YY, Stout MB, et al. (June 2016). "Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors". Aging Cell. 15 (3): 428–35. doi:10.1111/acel.12445. PMC 4854923. PMID 26711051.

Chang J, Wang Y, Shao L, Laberge RM, Demaria M, Campisi J, Janakiraman K, Sharpless NE, Ding S, Feng W, Luo Y, Wang X, Aykin-Burns N, Krager K, Ponnappan U, Hauer-Jensen M, Meng A, Zhou D (January 2016). "Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice". Nature Medicine. 22 (1): 78–83. doi:10.1038/nm.4010. PMC 4762215. PMID 26657143.

Bussian, Tyler J.; Aziz, Asef; Meyer, Charlton F.; Swenson, Barbara L.; van Deursen, Jan M.; Baker, Darren J. (October 2018). "Clearance of senescent glial cells prevents tau-dependent pathology and cognitive decline". Nature. 562 (7728): 578–582. doi:10.1038/s41586-018-0543-y. ISSN 1476-4687.

Hauck P, Chao BH, Litz J, Krystal GW (April 2009). "Alterations in the Noxa/Mcl-1 axis determine sensitivity of small cell lung cancer to the BH3 mimetic ABT-737". Molecular Cancer Therapeutics. 8 (4): 883–92. doi:10.1158/1535-7163.MCT-08-1118. PMID 19372561.

National Cancer Institute (sponsor), Corcoran R. "Trametinib and Navitoclax in Treating Patients With Advanced or Metastatic Solid Tumors". ClinicalTrials.gov. National Institutes of Health. Retrieved 24 June 2017. ClinicalTrials.gov Identifier: NCT02079740

Explore Compound Types